Chemical structure and properties of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid
Chemical structure and properties of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid
Advanced Structural and Functional Profiling of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic Acid in Peptidomimetic Drug Design
Executive Summary & Chemical Informatics
The development of conformationally constrained peptidomimetics relies heavily on non-natural amino acids to dictate secondary structure and enhance proteolytic stability. Among these, the azepane (7-membered ring) scaffold has emerged as a critical structural motif.
Nomenclature Note: In commercial chemical databases and literature, the specific query 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid is frequently cross-listed with 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (CAS 1214824-64-2) due to automated IUPAC numbering shifts when a second heteroatom is introduced[1]. Alternatively, it represents a specific regioisomer of the widely used 1-Boc-azepane-2-carboxylic acid (CAS 155905-76-3) [2]. Regardless of the specific heteroatom placement, this class of Boc-protected, 7-membered cyclic amino acids serves identical functions in drug discovery: providing a rigidified backbone that forces peptides into bioactive conformations (e.g.,
Physicochemical Properties & Structural Causality
The 7-membered azepane ring provides a wider range of
Table 1: Comparative Physicochemical Data of Boc-Protected Azepane/Diazepane Scaffolds
| Property | 1-Boc-1,4-diazepane-5-carboxylic acid[1] | 1-Boc-azepane-2-carboxylic acid[2] |
| CAS Number | 1214824-64-2 | 155905-76-3 |
| Molecular Formula | C11H20N2O4 | C12H21NO4 |
| Molecular Weight | 244.29 g/mol | 243.30 g/mol |
| Topological PSA | ~75.5 Ų | 66.84 Ų |
| LogP (Predicted) | ~0.8 | 1.57 |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
Role in Drug Development: Macrocyclization & Stapled Peptides
The incorporation of azepane-2-carboxylic acid derivatives is a proven strategy for targeting challenging protein-protein interactions (PPIs). By embedding this rigid scaffold into a linear peptide, researchers can pre-organize the molecule into its active binding conformation.
For example, incorporating an enantiopure azepane linker into an Arginylglycylaspartic acid (RGD) sequence significantly restricts the flexibility of the resulting cyclopentapeptide[3]. This conformational restriction directly causes a reduction in the entropic penalty of binding, yielding macrocycles with low-micromolar affinity (IC50 ~ 1.8 µM) toward
Fig 1: Logical workflow of azepane-mediated peptidomimetic drug design.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the handling and incorporation of Boc-protected azepane carboxylic acids. Causality is embedded into the methodology to explain why specific reagents are chosen.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Because the azepane ring is sterically hindered, standard coupling reagents (like DIC/HOBt) often result in incomplete reactions. This protocol utilizes HATU to overcome the activation energy barrier.
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Resin Swelling: Swell 0.1 mmol of Rink Amide resin in 3 mL of Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure[5].
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Deprotection: Treat the resin with 20% piperidine in DMF (2 × 3 mL) for 1 minute. Causality: Piperidine selectively removes the Fmoc group from the growing peptide chain without affecting the acid-labile Boc group on the incoming azepane derivative.
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Validation (Kaiser Test): Perform a Kaiser test. A positive result (blue color) self-validates that primary amines are successfully exposed and ready for coupling[5].
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Coupling: Dissolve 1.2 equivalents of 5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid (or its diazepane equivalent) and 1.2 equivalents of HATU in DMF. Add N,N-Diisopropylethylamine (DIEA) to basicify the solution. Add to the resin and agitate for 2 hours. Causality: HATU is highly reactive and specifically chosen to drive the acylation of the sterically hindered secondary/tertiary amines associated with 7-membered rings.
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Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 3 hours. Causality: Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the solid support and removes the Boc protecting group from the azepane ring, yielding the mature, deprotected sequence[5].
Fig 2: Step-by-step SPPS workflow utilizing orthogonal Boc/Fmoc chemistry.
Protocol B: Microwave-Assisted Macrocyclization
Cyclizing a peptide containing a 7-membered ring introduces significant transannular strain. Conventional thermal heating often yields <20% of the desired macrocycle. Microwave (MW) irradiation is strictly required.
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Dilution: Dissolve the linear azepane-containing peptide precursor in Dichloromethane (DCM) to a highly dilute concentration of 0.7 mM. Causality: High dilution kinetically favors intramolecular cyclization over intermolecular polymerization[4].
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Activation: Add HATU and DIEA to the solution.
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Microwave Irradiation: Subject the reaction mixture to MW irradiation at 25 W, maintaining a temperature of 75 °C for 25 minutes[4]. Causality: MW dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy required to force the azepane-constrained backbone into a closed ring.
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Purification: Remove the solvent under reduced pressure and purify via preparative HPLC to isolate the target macrocycle (typical yields ~79%)[3].
References
- Smolecule. "Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3". Smolecule.
- Sigma-Aldrich. "1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | 1214824-64-2". Sigma-Aldrich.
- Cini, E. et al. "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." ResearchGate.
- White, C. J. et al. "Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles." PMC / NIH.
- Spring, D. et al. "Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides." University of Cambridge.
Sources
- 1. 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid | 1214824-64-2 [sigmaaldrich.com]
- 2. Buy (S)-1-(Boc)azepane-2-carboxylic acid | 155905-76-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
